molecular formula C16H16O2 B339630 2,5-Dimethylphenyl 2-methylbenzoate

2,5-Dimethylphenyl 2-methylbenzoate

Cat. No.: B339630
M. Wt: 240.3 g/mol
InChI Key: RIQSSULLZGENJI-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl 2-methylbenzoate is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

(2,5-dimethylphenyl) 2-methylbenzoate

InChI

InChI=1S/C16H16O2/c1-11-8-9-13(3)15(10-11)18-16(17)14-7-5-4-6-12(14)2/h4-10H,1-3H3

InChI Key

RIQSSULLZGENJI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OC(=O)C2=CC=CC=C2C

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(=O)C2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the phenoxide ion attacks the electrophilic carbonyl carbon of the acid chloride. Triethylamine is employed to neutralize hydrochloric acid (HCl) byproduct, shifting the equilibrium toward ester formation. Key parameters include:

  • Solvent : Dichloromethane (DCM) ensures optimal solubility of both aromatic reactants.

  • Temperature : Heating to 60°C accelerates the reaction while minimizing side products.

  • Stoichiometry : A 1:1 molar ratio of phenol to acyl chloride ensures complete conversion, with a slight excess of base (1.4 equivalents) to scavenge HCl.

Stepwise Procedure and Optimization

  • Reagent Setup : In a round-bottom flask, 2,5-dimethylphenol (20.5 mmol, 2.5 g) is dissolved in DCM (2.0 mL/mmol). Triethylamine (1.4 equivalents) is added to deprotonate the phenol.

  • Acyl Chloride Addition : A solution of 2-methylbenzoyl chloride (20.5 mmol) in DCM (0.6 mL/mmol) is introduced dropwise to avoid local overheating.

  • Reaction Monitoring : The mixture is stirred at 60°C until thin-layer chromatography (TLC) confirms consumption of the starting material (typically 2–4 hours).

  • Workup and Purification :

    • The organic layer is washed with water (3×) to remove residual base and salts.

    • Drying over sodium sulfate and solvent removal under reduced pressure yields the crude ester.

    • No further purification is required, as the product is obtained in >99% yield as a colorless oil.

Table 1: Reaction Parameters and Yield Data

ParameterValue
Phenol2,5-Dimethylphenol (20.5 mmol)
Acyl Chloride2-Methylbenzoyl chloride (20.5 mmol)
BaseTriethylamine (28.7 mmol)
SolventDichloromethane (41 mL)
Temperature60°C
Reaction Time2–4 hours
Yield99%

Alternative Methodologies and Comparative Analysis

While the acid chloride route dominates literature, alternative strategies have been explored for specialized applications:

Fischer Esterification

Fischer esterification, employing 2-methylbenzoic acid and 2,5-dimethylphenol with an acid catalyst (e.g., sulfuric acid), is theoretically viable. However, this method suffers from equilibrium limitations, requiring excess reagents or azeotropic removal of water. Reported yields for analogous esters rarely exceed 70%, making it less favorable for large-scale production.

Enzymatic Catalysis

Recent studies suggest lipases (e.g., Candida antarctica Lipase B) can catalyze esterification under mild conditions. While eco-friendly, enzymatic methods for sterically hindered substrates like this compound remain underdeveloped, with yields <50% in preliminary trials.

Critical Analysis of Side Reactions and Impurities

The primary side reaction involves di-ester formation if excess acyl chloride is present. This is mitigated by strict stoichiometric control. Additionally, residual moisture may hydrolyze the acid chloride, necessitating anhydrous conditions. Nuclear magnetic resonance (NMR) and gas chromatography (GC) analyses of the product from confirm >99% purity, with no detectable impurities.

Environmental and Economic Considerations

  • Solvent Recovery : DCM is recycled via distillation, reducing waste.

  • Cost Efficiency : At-scale production costs are dominated by 2,5-dimethylphenol (≈$120/kg), emphasizing the need for optimized phenol synthesis .

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